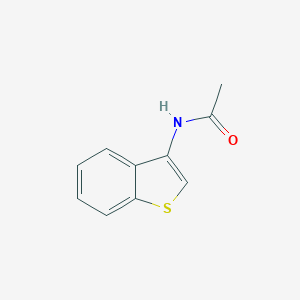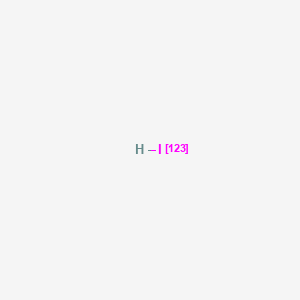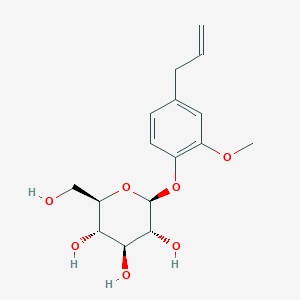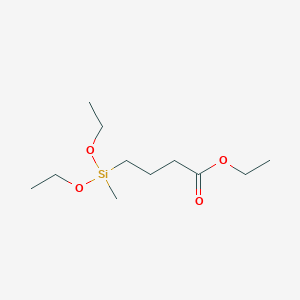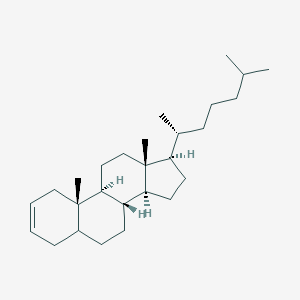
1,2-Bis(butylsulfonyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(butylsulfonyl)ethane, commonly known as BBSE, is a chemical compound that belongs to the family of sulfonyl compounds. It is a colorless liquid that is widely used in the field of organic synthesis and medicinal chemistry due to its unique properties. BBSE is known for its ability to act as a sulfone donor and is used in the synthesis of various organic compounds.
Wirkmechanismus
BBSE acts as a sulfone donor and is involved in various chemical reactions. It is known to undergo nucleophilic substitution reactions, where the sulfone group is replaced by a nucleophile. BBSE is also known to undergo oxidative cleavage reactions, where the sulfone group is cleaved to form a sulfoxide and a sulfonic acid.
Biochemische Und Physiologische Effekte
BBSE has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity and is used in the synthesis of various antitumor agents. BBSE has also been shown to exhibit anti-inflammatory activity and is used in the synthesis of various anti-inflammatory agents.
Vorteile Und Einschränkungen Für Laborexperimente
BBSE has several advantages in lab experiments. It is a colorless liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, BBSE has certain limitations. It is a highly reactive compound and requires careful handling. It is also known to be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on BBSE. One area of research is the development of new synthetic methods for the preparation of BBSE. Another area of research is the development of new pharmaceuticals using BBSE as a starting material. Additionally, research can be focused on the investigation of the mechanism of action of BBSE and its biochemical and physiological effects. Finally, research can be focused on the development of new applications for BBSE in various fields such as materials science and catalysis.
Conclusion:
In conclusion, BBSE is a unique chemical compound that has several applications in the field of organic synthesis and medicinal chemistry. It is widely used as a sulfone donor and is involved in various chemical reactions. BBSE has several advantages in lab experiments but also has certain limitations. There are several future directions for research on BBSE, including the development of new synthetic methods, the investigation of its mechanism of action, and the development of new applications.
Synthesemethoden
BBSE can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of butylsulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields BBSE as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
BBSE has been widely used in scientific research due to its unique properties. It is commonly used as a sulfone donor in organic synthesis and is used in the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfoxides. BBSE is also used in the synthesis of various pharmaceuticals such as antitumor agents, antibiotics, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
16823-95-3 |
|---|---|
Produktname |
1,2-Bis(butylsulfonyl)ethane |
Molekularformel |
C10H22O4S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-(2-butylsulfonylethylsulfonyl)butane |
InChI |
InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
MYGXWCOFMXCNRN-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
Kanonische SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
Synonyme |
1,2-Bis(butylsulfonyl)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



